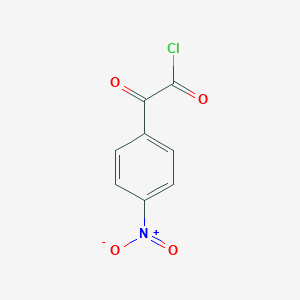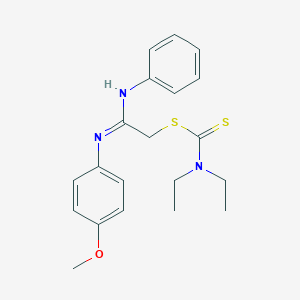
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester, also known as N,N-diethyl-2-[(4-methoxyphenyl)amino]-2-(phenylimino)ethanethioamide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been studied for its ability to chelate metal ions, which may have implications for the treatment of metal-related diseases. In pharmacology, this compound has been investigated for its potential as a drug delivery system, as it can form stable complexes with metal ions and other drugs.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood. However, it is believed to exert its biological effects through its ability to chelate metal ions and form stable complexes with other drugs. This may result in the disruption of cellular processes and the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester in lab experiments is its ability to form stable complexes with metal ions and other drugs. This may make it a useful tool for drug delivery and the treatment of metal-related diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery and the treatment of metal-related diseases. Finally, the development of novel derivatives of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Métodos De Síntesis
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester can be synthesized by the reaction of Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester2-aminobenzamide with 4-methoxybenzaldehyde and phenyl isothiocyanate in ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
Propiedades
Número CAS |
105858-88-6 |
|---|---|
Nombre del producto |
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester |
Fórmula molecular |
C20H25N3OS2 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
[2-anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C20H25N3OS2/c1-4-23(5-2)20(25)26-15-19(21-16-9-7-6-8-10-16)22-17-11-13-18(24-3)14-12-17/h6-14H,4-5,15H2,1-3H3,(H,21,22) |
Clave InChI |
ZZCQVBJSBNDULC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=CC=C2 |
Otros números CAS |
105858-88-6 |
Sinónimos |
Diethylcarbamodithioic acid 2-((4-methoxyphenyl)amino)-2-(phenylimino) ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



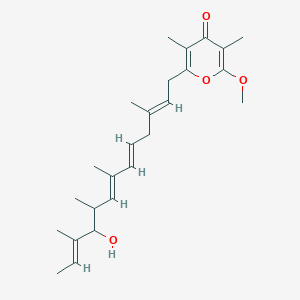
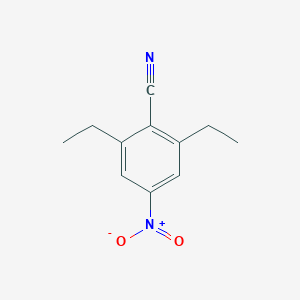
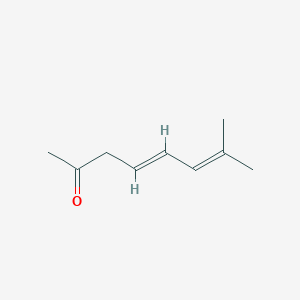
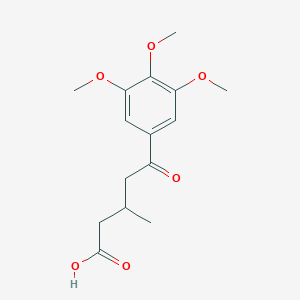
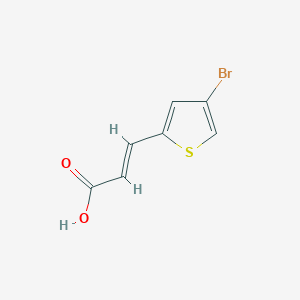
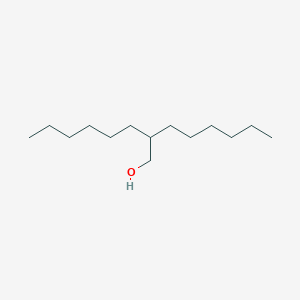
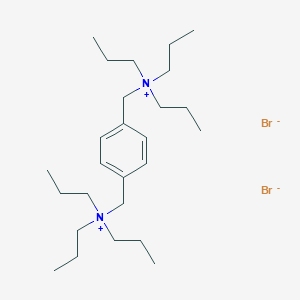
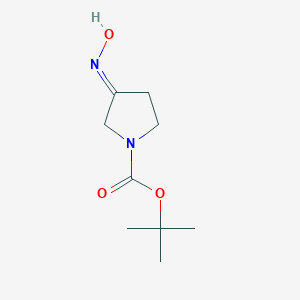
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
![Cucurbit[8]uril](/img/structure/B11357.png)
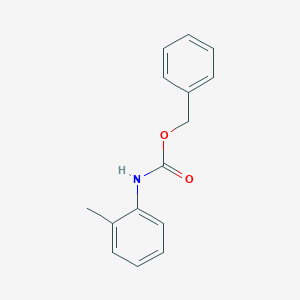
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)

